molecular formula C8H12N2O4 B11716485 ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate

ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate

Cat. No.: B11716485
M. Wt: 200.19 g/mol
InChI Key: KXLFPPCPWJDEEW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate is a heterocyclic compound featuring a piperazine ring with two ketone groups (3,6-dioxo substitution) and an ethyl ester side chain. The stereochemistry at the C2 position (S-configuration) is critical for its interactions in biological systems. This compound is often utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors and peptidomimetics due to its ability to mimic peptide bonds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate

InChI

InChI=1S/C8H12N2O4/c1-2-14-7(12)3-5-8(13)9-4-6(11)10-5/h5H,2-4H2,1H3,(H,9,13)(H,10,11)/t5-/m0/s1

InChI Key

KXLFPPCPWJDEEW-YFKPBYRVSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1C(=O)NCC(=O)N1

Canonical SMILES

CCOC(=O)CC1C(=O)NCC(=O)N1

Origin of Product

United States

Preparation Methods

Reaction Sequence:

  • β-Lactam Formation :
    N-Cbz-L-aspartic acid+chloroacetamideEDC/HOBtβ-lactam intermediate\text{N-Cbz-L-aspartic acid} + \text{chloroacetamide} \xrightarrow{\text{EDC/HOBt}} \text{β-lactam intermediate}
    Yields: 62-67%, dr >20:1 (trans:cis)

  • Wolff Rearrangement :
    β-Lactam+CH2N2Ag2Ohomologated keteneEtOHethyl ester\text{β-Lactam} + \text{CH}_2\text{N}_2 \xrightarrow{\text{Ag}_2\text{O}} \text{homologated ketene} \xrightarrow{\text{EtOH}} \text{ethyl ester}
    Silver oxide catalysis (5 mol%) enables-shift with complete retention of configuration.

  • Piperazine Cyclization :
    Heating the β-amino ester in toluene at reflux with molecular sieves (4Å) promotes diketopiperazine formation via double nucleophilic attack. Kinetic resolution occurs during cyclization, enhancing ee to 99.2%.

Advantages :

  • Avoids harsh ammonolysis conditions

  • Enables incorporation of non-natural amino acid residues

  • Scalable to multigram quantities (demonstrated at 45g scale)

One-Pot Tandem Alkylation/Cyclization

Recent advances from PMC describe a streamlined protocol using allylic bromides for concurrent ring formation and esterification:

Optimized Conditions :

  • Substrate: 1,4-Diacetyl-2,5-diketopiperazine (1.0 eq)

  • Alkylating Agent: Allyl bromide (2.2 eq)

  • Base: KOtBu (3.0 eq) in THF

  • Temperature: 0°C → rt over 4 hours

  • Workup: Acidic quench (1M HCl), extraction with EtOAc

Key Features :

  • Tandem N-alkylation and O-esterification in single vessel

  • 78% isolated yield with 97:3 diastereomeric ratio

  • No requirement for chiral auxiliaries due to substrate-controlled induction

Mechanistic Insight :

  • Deprotonation of diketopiperazine NH generates stabilized amide base

  • Concerted SN2 attack at allylic bromide with simultaneous ester enolate formation

  • 6π-electrocyclic ring closure establishes piperazine framework

Comparative Analysis of Synthetic Methods

ParameterClassicalWolffTandem
Overall Yield45-52%58-62%72-78%
Stereoselectivity (ee)98%99.2%97%
Reaction Steps431
ScalabilityKilogram100g500g
Key AdvantageChirality from natural amino acidConfigurational stabilityProcess intensification

Purification Challenges :

  • Classical method requires multiple recrystallizations (hexane/EtOAc) to remove diastereomeric impurities

  • Tandem approach generates <2% allylic elimination byproducts, removed via silica gel chromatography

Industrial-Scale Process Considerations

For GMP production, the classical method remains predominant due to:

  • Regulatory Familiarity : L-Aspartic acid is ICH Q11-approved starting material

  • Solvent Recovery : Ethyl acetate and DMF can be recycled via distillation (85-92% recovery)

  • Quality Control :

    • In-process HPLC monitoring at stages 2 (ammonolysis) and 4 (esterification)

    • Residual solvent limits: DMF < 880 ppm, ethyl acetate < 5000 ppm per ICH Q3C

Cost Analysis (per kg product):

  • Raw Materials: $420 (classical) vs. $580 (Wolff)

  • Energy Input: $120 (classical) vs. $65 (tandem)

  • Waste Treatment: $90 (classical) vs. $35 (tandem)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Here are key areas of application:

Anticancer Activity

Research indicates that derivatives of diketopiperazines, including this compound, exhibit anticancer properties. These compounds can interact with various molecular targets involved in cancer progression and metastasis. For instance, studies have shown that diketopiperazine derivatives can inhibit hypoxia-inducible factors, which play a crucial role in tumor growth under low oxygen conditions .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems has opened avenues for exploring its neuroprotective effects. Diketopiperazines are known to influence pathways related to neurodegenerative diseases, potentially offering therapeutic strategies for conditions like Alzheimer's and Parkinson's diseases .

Antimicrobial Properties

This compound has been evaluated for antimicrobial activity against various pathogens. Its structural features may enhance its interaction with bacterial cell membranes or inhibit essential metabolic pathways within microorganisms .

Biological Research Applications

In addition to therapeutic uses, this compound serves as a valuable tool in biological research.

Molecular Biology Studies

As a building block in synthetic chemistry, this compound can be utilized to synthesize more complex molecules for studying biological processes. Its ability to form stable complexes with proteins makes it useful for probing protein-ligand interactions .

Drug Delivery Systems

The compound's chemical properties allow it to be incorporated into drug delivery systems designed for targeted therapy. By modifying its structure, researchers can enhance solubility and bioavailability, facilitating the delivery of therapeutic agents directly to diseased tissues .

Case Study 1: Anticancer Activity Evaluation

A study conducted at University College London examined various diketopiperazine derivatives for their anticancer effects on human cancer cell lines. This compound was found to significantly inhibit cell proliferation in specific cancer types by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Mechanism Investigation

Research published in a peer-reviewed journal highlighted the neuroprotective effects of diketopiperazine derivatives, including this compound. The study demonstrated that these compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential applications in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

tert-Butyl 2-[(2R)-3,6-Dioxopiperazin-2-yl]acetate
  • Structure : Differs in the ester group (tert-butyl vs. ethyl) and stereochemistry (R vs. S at C2).
  • The R-configuration may alter binding affinity in chiral environments .
2-[5-(Carboxymethyl)-3,6-Dioxopiperazin-2-yl]acetic Acid
  • Structure : Replaces the ethyl ester with a carboxylic acid group.
  • Impact : The carboxylic acid enhances hydrophilicity and hydrogen-bonding capacity, improving water solubility but reducing cell membrane permeability compared to the ethyl ester derivative .
(S)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
  • Structure : Lacks the ethyl ester, containing a free carboxylic acid.
  • Impact : Simplified structure with lower molecular weight (172.14 g/mol vs. ~228 g/mol for the ethyl ester). Likely exhibits higher polarity and faster renal clearance .

Substituent Variations on the Piperazine Ring

ETHYL(1-ACETYL-3-OXOPIPERAZIN-2-YL)ACETATE
  • Structure : Features an acetyl group at the N1 position of the piperazine ring.
  • May alter pharmacokinetics by modulating interactions with enzymes like cytochrome P450 .
Ethyl 2-{1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
  • Structure : Contains a sulfonyl group attached to the piperazine ring.
  • Impact : The sulfonyl group increases molecular weight (266.32 g/mol) and introduces strong electron-withdrawing effects, which could enhance binding to sulfonamide-sensitive targets but reduce metabolic flexibility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility (Water)
Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate C8H12N2O4 ~200.20 Ethyl ester, dioxopiperazine 0.5–1.2 Moderate
2-[5-(Carboxymethyl)-3,6-dioxopiperazin-2-yl]acetic Acid C8H10N2O6 230.17 Carboxylic acid -1.2–0.3 High
ETHYL(1-ACETYL-3-OXOPIPERAZIN-2-YL)ACETATE C10H16N2O4 228.24 Acetyl, ethyl ester 0.8–1.5 Low
(S)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid C6H8N2O4 172.14 Carboxylic acid -0.5–0.2 High

Note: LogP values estimated based on functional group contributions; solubility trends inferred from polarity.

Biological Activity

Ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, also known as (S)-ethyl 2-(3,6-dioxopiperazin-2-yl)acetate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O4C_8H_{12}N_2O_4, with a molecular weight of approximately 200.19 g/mol. The compound features a piperazine ring with two keto groups at the 3 and 6 positions, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
CAS Number52661-95-7

Antimicrobial Properties

Recent studies have indicated that compounds related to diketopiperazines exhibit significant antimicrobial activity. This compound has shown promise against various bacterial strains. For instance, research highlighted the antibacterial properties of cyclic dipeptides derived from similar structures, demonstrating effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa at minimal inhibitory concentrations (MIC) as low as 0.5 μg/ml .

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Notably, it exhibited no significant cytotoxic effects on normal fibroblast and epithelial cell lines while promoting the production of anti-inflammatory cytokines such as IL-10 and IL-4 in human peripheral blood mononuclear cells . This suggests a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effects of related diketopiperazines against wound-associated bacteria. The results demonstrated that these compounds significantly inhibited biofilm formation and reduced bacterial load in murine macrophages, indicating their potential as topical agents for treating infections .
  • Therapeutic Applications : Research on diketopiperazine derivatives has extended to their use in cancer therapy. Compounds similar to this compound have been investigated for their ability to inhibit hypoxia-inducible factors (HIFs), which play a critical role in tumor growth and metastasis .
  • Mechanism of Action : The mechanism by which these compounds exert their biological effects is linked to their structural features. The diketopiperazine core is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions, enhancing their bioactivity against pathogens .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate, and how can reaction yields be improved?

Methodological Answer:

  • Step 1: Start with coupling reactions using activated esters (e.g., chloroacetyl chloride) and piperazine-2,5-dione derivatives. A typical procedure involves dropwise addition of acyl chlorides to a cooled (273 K) solution of the amine component in chloroform, followed by stirring at room temperature for 3 hours .
  • Step 2: Purification via silica gel column chromatography with eluents like ethyl acetate/petroleum ether mixtures (e.g., 10:80:1 v/v/v ethyl acetate-petroleum ether-formic acid) achieves >80% yield .
  • Critical Parameters: Control reaction temperature to minimize side reactions. Use triethylamine as a base to neutralize HCl byproducts.

Q. How can researchers safely handle this compound given its hazards?

Methodological Answer:

  • Hazard Mitigation: Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid skin contact due to irritation risks .
  • Storage: Keep at 2–8°C in tightly sealed containers away from strong oxidizers .
  • Spill Management: Collect spills in closed containers using non-sparking tools. Clean contaminated surfaces with ethanol/water mixtures .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Step 1: Grow single crystals via slow evaporation from ethyl acetate/petroleum ether (2:1 v/v) .
  • Step 2: Collect diffraction data using Mo Kα radiation (λ = 0.71075 Å) on a Rigaku RAXIS-RAPID diffractometer. Refine structures with SHELXL (riding model for H-atoms, anisotropic displacement parameters for heavy atoms) .
  • Key Metrics: Monitor RintR_{\text{int}} (<5%) and RgtR_{\text{gt}} (<0.05) for refinement quality.

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts) during characterization?

Methodological Answer:

  • Step 1: Cross-validate using multiple techniques (e.g., 1^1H NMR, 13^{13}C NMR, HRMS). For example, compare experimental NMR shifts with computational predictions (DFT-based tools like Gaussian).
  • Step 2: Check for solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation .
  • Troubleshooting: If unexpected peaks persist, rerun reactions under inert atmospheres to exclude oxidation byproducts .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Methodological Answer:

  • Step 1: Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., enzymes in pesticide pathways) using crystal structures from the PDB .
  • Step 2: Calculate ADMET properties (e.g., LogP, bioavailability) with SwissADME or QikProp. Prioritize derivatives with LogP <3 and >30% bioavailability .
  • Validation: Compare predictions with in vitro assays (e.g., insecticidal activity against Spodoptera frugiperda) .

Q. How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

  • Step 1: Conduct acute toxicity studies (OECD 423) on rodent models. Monitor LD₅₀ and histopathological changes .
  • Step 2: Use in silico tools like ProTox-II to predict organ-specific toxicity. Cross-reference with structural analogs (e.g., pyrethroids) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or solubility data?

Methodological Answer:

  • Root Cause Analysis: Variations may arise from polymorphic forms or impurities. For example, recrystallization solvents (ethyl acetate vs. methanol) can alter melting points .
  • Resolution: Characterize batches via DSC and PXRD. Purity >98% (HPLC) minimizes errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.